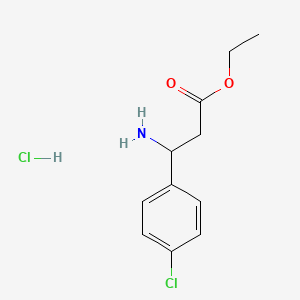
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid
Descripción general
Descripción
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid (DMAPO) is an organic compound that is widely used in the fields of synthetic organic chemistry and biochemistry. It is a versatile reagent and has been used in a variety of applications, including the synthesis of natural products, the preparation of polymers, and the study of enzyme mechanisms. DMAPO is also used in the synthesis of a variety of drugs, including anticonvulsants, antibiotics, and anti-inflammatory agents.
Aplicaciones Científicas De Investigación
Chemical Structure Analysis and Synthesis
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid and its derivatives have been extensively studied for their chemical structures and synthesis methods. For instance, Singh, Rawat, and Sahu (2014) explored the structure of a pyrrole derivative, ethyl 4-[3-(4-dimethylamino-phenyl)-acryloyl]-3,5-dimethyl-1H-pyrrole-2-carboxylate, using spectroscopic techniques and theoretical findings, indicating potential for new heterocyclic compound formation (Singh, Rawat, & Sahu, 2014). Similarly, Mickevičius et al. (2009) synthesized and analyzed derivatives of 1-(3-(fluoromethyl and trifluoromethyl)phenyl)-5-oxopyrrolidine-3-carboxylic acid, showcasing their potential in forming new chemical structures (Mickevičius et al., 2009).
Antimicrobial and Anticancer Potential
Kairytė et al. (2022) demonstrated that 5-oxopyrrolidine derivatives, including 1-(4-acetamidophenyl)-5-oxopyrrolidine carboxylic acid, show promising antimicrobial and anticancer activities. Specifically, some derivatives exhibited potent activity against A549 cells and multidrug-resistant Staphylococcus aureus strains (Kairytė et al., 2022). This suggests a significant application in developing new pharmaceutical compounds targeting cancer and multidrug-resistant pathogens.
Catalysis and Chemical Reactions
The compound and its derivatives have been studied for their roles in catalysis. Meng et al. (2015) explored the use of 4-(Dimethylamino)pyridine in the iodolactonisation of γ,δ-unsaturated carboxylic acids, demonstrating its effectiveness as a catalyst (Meng, Liu, Liu, & Wang, 2015). This highlights the compound's utility in facilitating specific chemical reactions, potentially leading to the synthesis of new organic compounds.
Spectroscopic and Quantum Mechanical Studies
Devi, Bishnoi, and Fatma (2020) investigated the spectroscopic properties of a related compound, 5-oxo-1-phenyl-4-(piperidin-1-ylmethyl)pyrrolidine-3-carboxylic acid, using various techniques. This study contributes to understanding the molecular and electronic structure of such compounds, which is crucial for their application in material science and chemistry (Devi, Bishnoi, & Fatma, 2020).
Propiedades
IUPAC Name |
1-[4-(dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O3/c1-14(2)10-3-5-11(6-4-10)15-8-9(13(17)18)7-12(15)16/h3-6,9H,7-8H2,1-2H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JDMUIFKSGREXIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)N2CC(CC2=O)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50387833 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-(Dimethylamino)phenyl)-5-oxopyrrolidine-3-carboxylic acid | |
CAS RN |
346644-26-6 | |
| Record name | 1-[4-(Dimethylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50387833 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(6-nitro-1,1-dioxo-2,3-dihydro-1H-1-benzothiophen-3-yl)sulfanyl]acetohydrazide](/img/structure/B1364004.png)




![2-[[(3-bromobenzoyl)amino]carbamoyl]benzoic Acid](/img/structure/B1364022.png)
![1-[(3-Hydroxyphenyl)methyl]piperidin-3-ol](/img/structure/B1364024.png)

![{1-[(4-Ethylphenyl)methyl]piperidin-3-yl}methanol](/img/structure/B1364032.png)

![3-(2,2-dimethylpropanoylamino)-N-[4-[[4-[[3-(2,2-dimethylpropanoylamino)benzoyl]amino]-3-hydroxyphenyl]methyl]-2-hydroxyphenyl]benzamide](/img/structure/B1364048.png)